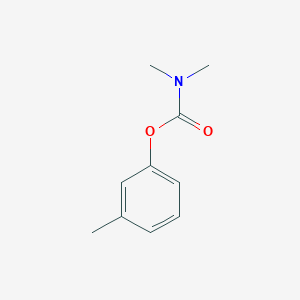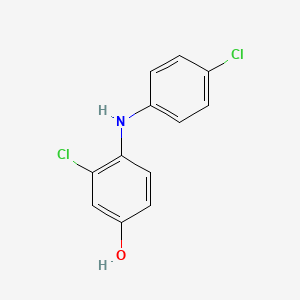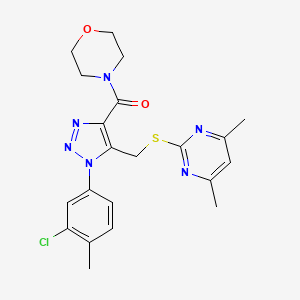
(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone)” is a complex organic molecule that features a triazole ring, a pyrimidine ring, and a morpholine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the pyrimidine and morpholine groups, and the introduction of the chloro and methyl substituents. Typical reaction conditions might include:
Formation of the triazole ring: This could be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the pyrimidine group: This might involve nucleophilic substitution reactions.
Introduction of the morpholine group: This could be done through amide bond formation.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow chemistry to improve efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the triazole or pyrimidine rings.
Substitution: Halogen substitution reactions could occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols could be used for substitution reactions.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- **(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(piperidino)methanone)
- **(1-(3-chloro-4-methylphenyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-4-yl)(pyrrolidino)methanone)
Uniqueness
The presence of the morpholine ring might confer unique properties, such as increased solubility or specific binding interactions, compared to similar compounds with different ring structures.
属性
CAS 编号 |
1210193-26-2 |
|---|---|
分子式 |
C21H23ClN6O2S |
分子量 |
459.0 g/mol |
IUPAC 名称 |
[1-(3-chloro-4-methylphenyl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]triazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H23ClN6O2S/c1-13-4-5-16(11-17(13)22)28-18(12-31-21-23-14(2)10-15(3)24-21)19(25-26-28)20(29)27-6-8-30-9-7-27/h4-5,10-11H,6-9,12H2,1-3H3 |
InChI 键 |
HLNKANUITWPXSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)CSC4=NC(=CC(=N4)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


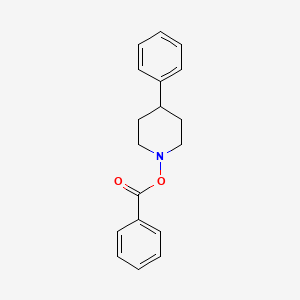
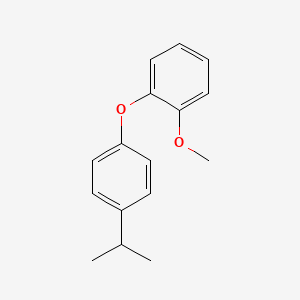
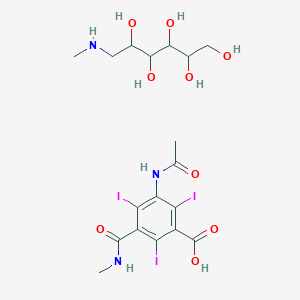
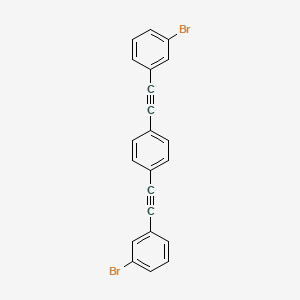

![2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid](/img/structure/B14117994.png)
![5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14118010.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)
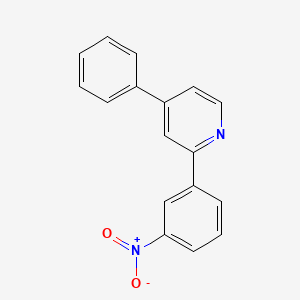

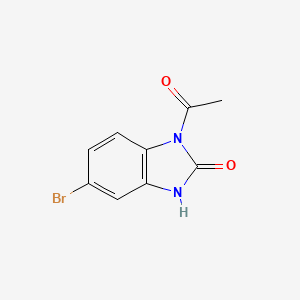
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
